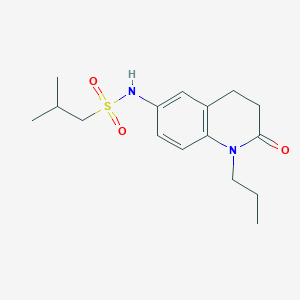

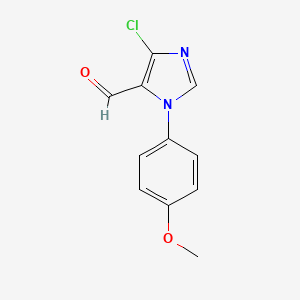

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide” is an organic compound. It contains a sulfonamide group, which is a functional group that is often found in antibiotics . The compound also contains a tetrahydroquinoline group, which is a type of cyclic amine that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring would likely contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonamide group is typically quite stable, but can be hydrolyzed under certain conditions . The tetrahydroquinoline group could potentially undergo various reactions depending on its substitution pattern .Scientific Research Applications

Synthesis and Biological Activity

The compound 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is related to the broader class of quinoline and sulfonamide derivatives. These compounds are known for their diverse chemical properties and potential biological activities. Research into similar compounds has led to the development of novel functionalized N-sulfonates with potential antimicrobial and antifungal properties. For instance, the synthesis of quaternary ammonium salts derived from quinolinium sulfonate derivatives has shown high activity against various bacteria and fungi, suggesting a potential route for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications

Sulfonamide compounds, particularly those related to tetrahydroquinoline structures, have been investigated for their catalytic properties. A novel N-sulfonic acid catalyst has been developed and characterized for promoting the synthesis of polyhydroquinoline derivatives via a solvent-free Hantzsch condensation process. This research highlights the efficiency of such catalysts in organic synthesis, providing a green and efficient method for producing important chemical compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, sulfonamide derivatives exhibit unique properties that make them suitable for various applications. For example, research into sulfonate–pyridinium supramolecular synthons has led to the development of molecular complexes with enhanced solubility and improved optical properties. These complexes have shown significant solubility improvements in aqueous solutions, which is crucial for various industrial and pharmaceutical applications. The structural modulations in these complexes, such as layered ionic solids and interpenetrated-reticular solids, open new avenues in crystal engineering and material science (Ahmad, Ganie, & Dar, 2020).

properties

IUPAC Name |

2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-9-18-15-7-6-14(10-13(15)5-8-16(18)19)17-22(20,21)11-12(2)3/h6-7,10,12,17H,4-5,8-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYLVXADRVPXFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)